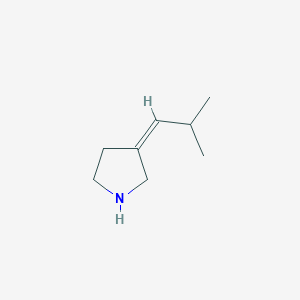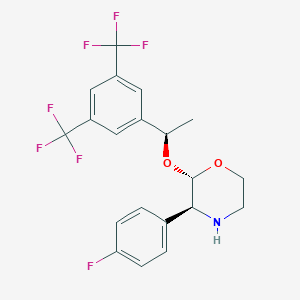![molecular formula C19H26O2 B13438139 (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound belonging to the class of steroids. This compound is characterized by its polycyclic structure, which includes a cyclopenta[a]phenanthrene skeleton. It is a naturally occurring steroid hormone found in various biological systems and plays a crucial role in numerous physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. One common synthetic route includes the following steps:
Oxidation: of a suitable steroid precursor to introduce a ketone group.
Reduction: of the ketone group to form a hydroxyl group.
Cyclization: reactions to form the polycyclic structure.
Functional group modifications: to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple steroid precursors into the desired compound through a series of enzymatic reactions. The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed:
- Oxidized derivatives with additional ketone or aldehyde groups.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various functional groups.
Chemistry:
- Used as a starting material for the synthesis of other complex steroids.
- Studied for its reactivity and transformation under different chemical conditions.
Biology:
- Investigated for its role in cellular signaling pathways.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Explored for its potential therapeutic applications in hormone replacement therapy.
- Investigated for its anti-inflammatory and immunomodulatory properties.
Industry:
- Used in the production of pharmaceuticals and nutraceuticals.
- Employed in the synthesis of steroid-based materials for various applications.
Mécanisme D'action
The mechanism of action of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves binding to specific receptors in target cells. This binding triggers a cascade of molecular events, including the activation of transcription factors, modulation of gene expression, and alteration of protein synthesis. The compound exerts its effects through interactions with nuclear receptors, such as the glucocorticoid receptor and the androgen receptor, leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Testosterone: A naturally occurring steroid hormone with a similar polycyclic structure.
Estradiol: Another steroid hormone with a similar skeleton but different functional groups.
Cortisol: A glucocorticoid with a similar structure but different biological functions.
Uniqueness:
- The specific stereochemistry and functional groups of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one confer unique biological activities and reactivity.
- Its ability to interact with multiple receptors and modulate various physiological processes distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C19H26O2 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,16-17,21H,3-10H2,1-2H3/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
OZOUIULRWWTVTM-VJANTYMQSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CCC3=C4CC[C@@H]([C@]4(CC[C@H]23)C)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3=C4CCC(C4(CCC23)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)


![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)


